what is the structure of N-Biotinyl-1,6-hexanediamine
what is the structure of N-Biotinyl-1,6-hexanediamine
An In-depth Technical Guide to N-Biotinyl-1,6-hexanediamine
This guide provides a comprehensive overview of N-Biotinyl-1,6-hexanediamine, a versatile biotinylation reagent utilized by researchers, scientists, and drug development professionals. It covers the fundamental chemical properties, synthesis, and common applications, with a focus on practical experimental details.
Core Chemical Properties
N-Biotinyl-1,6-hexanediamine is a biotin (B1667282) derivative that contains a terminal primary amine group, making it suitable for conjugation to other molecules.[1] It features a hexanediamine (B8719201) spacer arm which helps to minimize steric hindrance between the biotin moiety and the conjugated molecule.[1] This uncharged, alkyl-chain spacer also confers membrane permeability, allowing for its use in intracellular labeling.[1]
Physicochemical Data
The key quantitative properties of N-Biotinyl-1,6-hexanediamine are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (3aS,4S,6aR)-N-(6-Aminohexyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [2][3] |
| Synonyms | Biotinyl hexylamine (B90201) | [4] |
| CAS Number | 65953-56-2 | [1][2][4][5] |
| Molecular Formula | C16H30N4O2S | [1][2][4][5] |
| Molecular Weight | 342.5 g/mol | [1][2][4][5] |
| Purity | >96% (typical) | [5] |
| Storage | -20°C | [1][4][6] |
| Solubility | Insoluble or slightly soluble in chloroform (B151607) and ethanol | [4] |
Chemical Structure
The structure of N-Biotinyl-1,6-hexanediamine consists of a biotin molecule linked via an amide bond to a 6-carbon diamine spacer. The terminal primary amine on the spacer is available for further derivatization.
Experimental Protocols
Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine
N-Biotinyl-1,6-hexanediamine is typically synthesized via a protected intermediate. The following protocol is adapted from patent literature for the synthesis of the N'-Boc-protected precursor, which can then be deprotected to yield the final product.[7]
Materials:
-
Biotin
-
N'-Boc-1,6-hexanediamine
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC hydrochloride)
-
Dimethylformamide (DMF)
Procedure:
-
At room temperature, dissolve Biotin (0.056 mol), HOBT (0.07 mol), and EDC hydrochloride (0.07 mol) in 300 mL of DMF.
-
To this solution, add N'-Boc-1,6-hexanediamine (0.07 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the DMF solvent under reduced pressure (e.g., using a rotary evaporator).
-
Add methanol to the resulting residue to precipitate a white solid.
-
Collect the solid by filtration and dry to obtain the crude product of N-Biotinyl-N'-Boc-1,6-hexanediamine.
-
The crude product can be further purified by standard techniques such as recrystallization or column chromatography.
-
The Boc protecting group can be removed using standard conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product, N-Biotinyl-1,6-hexanediamine.
General Protocol for Protein Biotinylation
The terminal amine of N-Biotinyl-1,6-hexanediamine can be coupled to carboxyl groups on a target protein using a carbodiimide (B86325) crosslinker like EDC.
Materials:
-
N-Biotinyl-1,6-hexanediamine
-
Target protein with exposed carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues)
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for improved efficiency)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Quenching Buffer (e.g., Tris or glycine (B1666218) solution)
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the target protein in the Activation Buffer.
-
Biotinylation Reagent Preparation: Dissolve N-Biotinyl-1,6-hexanediamine, EDC, and (optionally) NHS in the Activation Buffer immediately before use. A molar excess of the biotinylation reagent over the protein is typically required.
-
Reaction: Add the biotinylation reagent mixture to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted EDC.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column.
-
Verification: Confirm successful biotinylation using an assay such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-conjugate.
Applications and Workflows
The primary application of N-Biotinyl-1,6-hexanediamine is in the biotinylation of molecules for detection, purification, and immobilization.[8] It serves as a versatile synthetic intermediate for creating more complex biotin probes, including those resistant to serum biotinidase.[2] Its use as a synthetic intermediate for nanomedicines and chemotherapeutic couplers is also noted.[4]
A common experimental workflow involves biotinylating a protein of interest to facilitate its capture on a streptavidin-coated surface, for example, in a pull-down assay to identify binding partners.
References
- 1. N-Biotinyl-1,6-hexanediaMine, 65953-56-2 | BroadPharm [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Biotinyl hexylamine | TargetMol [targetmol.com]
- 5. precisepeg.com [precisepeg.com]
- 6. N-Biotinyl-N'-Boc-1,6-hexanediamine - Immunomart [immunomart.com]
- 7. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
